Sodium Azide-15N3
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;bis(15N)(azanidylidene)(15N)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPVTKHYLBLMZ-HCULJTSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[N+]=[N-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N-]=[15N+]=[15N-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858397 | |
| Record name | Sodium (~15~N_3_)azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.9900960 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015486-10-8 | |
| Record name | Sodium (~15~N_3_)azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Sodium Azide 15n3 and Its Derivatives
General Principles of ¹⁵N Isotopic Incorporation
The introduction of ¹⁵N into a molecule relies on the use of a ¹⁵N-enriched precursor that is incorporated during the synthetic route. The choice of precursor and the synthetic strategy dictates the final location and enrichment level of the isotope in the target molecule.
Regioselective Labeling Approaches (α, β, γ-¹⁵N positions)
The azide (B81097) functional group (N₃⁻) has three distinct nitrogen positions: the central nitrogen (β) and two terminal nitrogens (α and γ). Regioselective labeling aims to place the ¹⁵N isotope at a specific one of these positions. This is crucial for spectroscopic applications, such as NMR and IR spectroscopy, where the position of the label provides specific structural and dynamic information. acs.orgnih.govnih.gov
The notation for a labeled azide is typically R-Nα-Nβ-Nγ. For example, a γ-¹⁵N-labeled azide would be R-NN¹⁵N. Different synthetic methods provide access to different isotopomers:
α- and γ-¹⁵N Labeling: Nucleophilic substitution reactions using Na¹⁵NNN often result in a mixture of α- and γ-¹⁵N-labeled products. acs.orgacs.org Similarly, nitrosation of certain hydrazines with Na¹⁵NO₂ can yield a 1:1 mixture of α- and γ-¹⁵N-labeled azides. acs.orgnih.gov
β-¹⁵N Labeling: This is often achieved through a diazo-transfer reaction. A γ-¹⁵N-labeled diazo-transfer reagent, when reacted with a primary amine, will transfer the ¹⁵N label to the β-position of the newly formed azide. nih.gov
Fully Labeled (¹⁵N₃): To achieve full labeling, precursors where all three nitrogen atoms are ¹⁵N are required, such as hydrazine-¹⁵N₂ monohydrate reacted with a ¹⁵N-nitrite source. rsc.org
Synthesis from ¹⁵N-Enriched Nitrite (B80452) Sources
A prevalent and cost-effective method for synthesizing ¹⁵N-labeled azides involves the use of ¹⁵N-enriched sodium nitrite (Na¹⁵NO₂). acs.orgnih.gov This precursor is typically less expensive than ¹⁵N-labeled sodium azide. nih.gov
Nitrosation Reactions of Hydrazines
The reaction of a hydrazine (B178648) derivative with a nitrosating agent, such as nitrous acid generated in situ from Na¹⁵NO₂ and acid, is a key method for forming the azide group. acs.orgamazonaws.com The general mechanism involves the nitrosation of the hydrazine, which then undergoes rearrangement to form the azide. The position of the ¹⁵N label in the final azide depends on which nitrogen of the hydrazine is nitrosated and the subsequent rearrangement.
For example, the nitrosation of phenylhydrazine (B124118) with Na¹⁵NO₂ can produce a mixture of β- and γ-¹⁵N-labeled phenyl azide, with the γ-isomer being the major product. acs.org In contrast, the nitrosation of 3-pyridylhydrazine with Na¹⁵NO₂ has been shown to produce only the γ-¹⁵N-labeled azide. acs.org A notable synthesis of fully labeled Sodium Azide-15N3 involves the reaction of hydrazine-¹⁵N₂ monohydrate with an in situ generated ¹⁵N-labeled isopentyl nitrite (from Na¹⁵NO₂). rsc.org
The reaction of 1,3-dimethylimidazolinium-2-yl hydrazine with Na¹⁵NO₂ under acidic conditions yields a 1:1 mixture of α- and γ-¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts. acs.orgnih.gov This demonstrates that while nitrosation can be regioselective, it is highly dependent on the substrate.
Optimization of Reaction Conditions for Isotopic Yield
Maximizing the incorporation of the ¹⁵N isotope is critical for the utility and cost-effectiveness of the synthesis. Reaction conditions such as temperature, solvent, pH, and the stoichiometry of reactants are optimized to ensure high chemical and isotopic yields.
For the synthesis of this compound, a procedure adapted from a previous report involves the portion-wise addition of sodium metal to ethanol (B145695) over an ice-water bath. rsc.org Separately, ¹⁵N-labeled isoamyl nitrite is prepared from sodium nitrite-¹⁵N. rsc.org This ¹⁵N-nitrite derivative is then reacted with hydrazine-¹⁵N₂ monohydrate in the sodium ethoxide solution. The reaction is heated to 60°C for several hours, and upon cooling, the product precipitates and can be isolated in high yield (91%). rsc.org
In another example, the synthesis of ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts from the corresponding hydrazine hydrochloride and Na¹⁵NO₂ is performed at 0°C in aqueous HCl. acs.org The reaction is typically stirred for 2 hours before workup, leading to a quantitative yield of the labeled product mixture. acs.org The choice of solvent can also be critical; for instance, in the synthesis of aryl azides from anilines, dichloromethane (B109758) was found to be the optimal solvent. amazonaws.com
The following table summarizes findings from various studies on the synthesis of ¹⁵N-labeled azides using nitrite sources.
| Precursor(s) | Target Compound | Reaction Conditions | Isotopic Position(s) | Yield | Reference |
| Hydrazine-¹⁵N₂ monohydrate, Sodium nitrite-¹⁵N, 3-methyl-1-butanol, H₂SO₄, Sodium ethoxide | This compound | Ethanol, 60°C, 4h | α, β, γ | 91% | rsc.org |
| 1,3-Dimethylimidazolinium-2-yl hydrazine dihydrochloride, Na¹⁵NO₂ | 2-Azido-1,3-dimethylimidazolinium chloride-¹⁵N | 1N HCl (aq), 0°C, 2h | α, γ (1:1 mixture) | 100% | acs.org |
| Aniline, Sodium nitrite, Hydrazine hydrate | Phenyl azide | Acetic acid, Dichloromethane, RT, 30 min | Not specified | 90% | amazonaws.com |
| Phenylhydrazine, Na¹⁵NO₂ | Phenyl azide-¹⁵N | Acidic conditions | β (minor), γ (major, 93-98%) | Not specified | acs.org |
Synthesis via ¹⁵N-Enriched Azide Sources
An alternative, more direct route to ¹⁵N-labeled organic azides is through the use of an isotopically enriched azide source, such as Sodium Azide (1-¹⁵N) (NaN₂¹⁵N) or Sodium Azide-¹⁵N₃ (Na¹⁵N₃). acs.orgisotope.com These reagents can be used in nucleophilic substitution reactions to displace a leaving group (e.g., a halide or sulfonate) from an organic molecule.
This method is commonly used for preparing aliphatic azides. acs.org For example, the reaction of an alkyl halide with Na¹⁵NNN (where one of the terminal nitrogens is labeled) typically results in a mixture of the α- and γ-¹⁵N-labeled organic azide. acs.org This occurs because the azide anion is symmetrical in its resonance structures, and either terminal nitrogen can act as the nucleophile.
A procedure for synthesizing a ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salt involves reacting the corresponding 2-chloro-imidazolinium salt with Na¹⁵NNN in acetonitrile (B52724) at 0°C, affording the product in 74% yield as a mixture of α- and γ-isotopomers. acs.org
The following table provides an example of a synthesis using a ¹⁵N-enriched azide source.
| Precursor(s) | Target Compound | Reaction Conditions | Isotopic Position(s) | Yield | Reference |
| 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, Na¹⁵NNN | 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate-¹⁵N | Acetonitrile, 0°C, 30 min | α, γ (1:1 mixture) | 74% | acs.org |
Nucleophilic Substitution Reactions Utilizing this compound
The isotopically labeled azide group, -¹⁵N₃, is a powerful tool in various scientific fields, and its introduction into organic molecules is often achieved through nucleophilic substitution reactions. a2bchem.com Sodium azide-¹⁵N₃ (Na¹⁵N₃) serves as a key reagent in these transformations, acting as a potent nucleophile. The reaction, typically following an Sₙ2 mechanism, involves the displacement of a suitable leaving group, such as a halide or sulfonate, from an alkyl substrate by the azide anion. tutorchase.commasterorganicchemistry.com
The general transformation can be represented as: R-X + Na¹⁵N₃ → R-¹⁵N₃ + NaX (where R = alkyl group, X = leaving group like I, Br, Cl, or OTs)
This method is a fundamental strategy for creating a carbon-nitrogen bond and is widely employed for the synthesis of primary alkyl azides. tutorchase.comcommonorganicchemistry.com The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF), to dissolve the sodium azide and facilitate the nucleophilic attack. commonorganicchemistry.com
A specific example is the synthesis of 2-(Azido-¹⁵N₃)acetic acid. In this procedure, 2-bromoacetic acid is reacted with sodium azide-¹⁵N₃ in water. The reaction proceeds at room temperature, and after an extended period, the desired product is obtained in quantitative yield following an acidic workup and extraction. rsc.org This synthesis highlights the utility of Na¹⁵N₃ for incorporating the fully labeled azide group into functionalized molecules. rsc.org
Table 1: Synthesis of 2-(Azido-¹⁵N₃)acetic acid via Nucleophilic Substitution
| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |
| 2-bromoacetic acid | Sodium Azide-¹⁵N₃ | Water | Room temperature, 19 hours | 2-(Azido-¹⁵N₃)acetic acid | Quantitative | rsc.org |
Diazo-Transfer Reactions with ¹⁵N-Labeled Reagents
Diazo-transfer reactions provide an alternative and often advantageous method for synthesizing azides from primary amines. researchgate.net This process involves the transfer of a diazo group (-N₂) from a donor reagent, typically a sulfonyl azide, to a primary amine, resulting in the formation of the corresponding azide. organic-chemistry.org A key benefit of this method is the retention of the stereochemical configuration at the carbon atom bearing the amino group. researchgate.net Mechanistic studies have confirmed that the reaction proceeds via the transfer of the two terminal nitrogen atoms from the diazo-transfer reagent to the amine substrate. researchgate.net
When using ¹⁵N-labeled diazo-transfer reagents, the position of the label in the resulting azide depends on its position in the reagent. nih.govacs.org For instance, a γ-¹⁵N-labeled diazo-transfer reagent will produce a β-¹⁵N-labeled azide. nih.govacs.org This specificity is crucial for applications like vibrational spectroscopy, where site-specific labeling can help in the analysis of complex spectra by mitigating effects like Fermi resonance. nih.gov
Development of Novel ¹⁵N-Labeled Diazo-Transfer Reagents
The development of new ¹⁵N-labeled diazo-transfer reagents has been driven by the need for safer, more stable, and more efficient alternatives to early reagents like trifluoromethanesulfonyl azide (TfN₃). researchgate.netthieme-connect.com While effective, TfN₃ and its labeled derivatives can have stability and safety issues. thieme-connect.comresearchgate.net
One significant advancement is the development of o-nitrobenzenesulfonyl azide (o-NsN₃) and its γ-¹⁵N-labeled version, o-NsN¹⁵N₃ . thieme-connect.comresearchgate.net This reagent is a shelf-stable solid that is easier to synthesize and handle compared to its triflyl counterpart. thieme-connect.comthieme-connect.com It is prepared by the nitrosation of o-nitrobenzenesulfonyl hydrazide using sodium ¹⁵N-nitrite (Na¹⁵NO₂). thieme-connect.com However, a notable difference in its reactivity is that o-NsN¹⁵N₃ yields a mixture of β- and γ-¹⁵N-labeled azides, unlike TfN¹⁵N₃ which selectively produces β-¹⁵N-labeled azides. thieme-connect.comresearchgate.net
Another important class of reagents is based on imidazole-1-sulfonyl azide . The hydrochloride or hydrogen sulfate (B86663) salts of this reagent are crystalline, shelf-stable, and can be prepared from inexpensive materials. researchgate.netorganic-chemistry.orgorganic-chemistry.org Mechanistic studies using ¹⁵N labeling have confirmed that these reagents also operate via a diazo-transfer mechanism. organic-chemistry.org
Table 2: Comparison of ¹⁵N-Labeled Diazo-Transfer Reagents
| Reagent | Abbreviation | Key Features | Product from γ-¹⁵N Labeling | Reference |
| Trifluoromethanesulfonyl azide-¹⁵N | TfN¹⁵N₃ | Highly efficient; potential stability issues. | β-¹⁵N-labeled azide | thieme-connect.comresearchgate.net |
| o-Nitrobenzenesulfonyl azide-¹⁵N | o-NsN¹⁵N₃ | Shelf-stable solid; easier synthesis. | Mixture of β- and γ-¹⁵N-labeled azides | thieme-connect.comresearchgate.netthieme-connect.com |
| Imidazole-1-sulfonyl azide salts | - | Crystalline, stable, and easy to handle. | Diazo transfer confirmed by ¹⁵N labeling. | researchgate.netorganic-chemistry.org |
Stereochemical Considerations in Diazo-Transfer Processes
A significant advantage of the diazo-transfer reaction for azide synthesis is the preservation of stereochemistry. researchgate.net When a chiral primary amine is converted to an azide using this method, the configuration of the stereocenter is retained in the final product. researchgate.net This is in contrast to nucleophilic substitution (Sₙ2) reactions, which proceed with an inversion of configuration at the chiral center.
Mechanistic studies using ¹⁵N-labeled amino acids, such as L-valine and L-isoleucine, have provided conclusive evidence for the diazo-transfer pathway and the retention of stereochemistry. researchgate.net The reaction of these labeled amino acids with imidazole-1-sulfonyl azide in the presence of a copper(II) catalyst resulted in the formation of the corresponding azido (B1232118) acids with the original stereoconfiguration intact. researchgate.net Quantum mechanical (QM) studies and ¹⁵N isotope labeling experiments on reagents like fluorosulfuryl azide have further elucidated the mechanism, showing that the amine's nucleophilic attack occurs at the terminal nitrogen (N-3) of the azide group. wuxiapptec.com This mechanism avoids the disruption of the chiral center, making diazo-transfer a valuable tool for the stereoselective synthesis of chiral azides. researchgate.net
Purification and Isotopic Enrichment Verification Techniques
Following the synthesis of Sodium Azide-¹⁵N₃ and its derivatives, rigorous purification and verification steps are essential to ensure the chemical purity and isotopic integrity of the compounds.
The purification of crude Sodium Azide-¹⁵N₃ itself is relatively straightforward. After its synthesis, which often involves the reaction of ¹⁵N₂-hydrazine with a nitrite source in an alcoholic solvent, the product precipitates as a white solid. rsc.org It can then be isolated by filtration, washed with a solvent like ethanol to remove any unreacted starting materials and by-products, and finally dried under vacuum to yield a fine, white powder. rsc.org For organic azides synthesized from Na¹⁵N₃, purification methods are chosen based on the properties of the product. Common techniques include extraction, distillation, recrystallization, and flash column chromatography. tutorchase.comgoogle.com
Verification of isotopic enrichment is a critical step and is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound. The observed mass-to-charge ratio (m/z) will reflect the incorporation of the heavier ¹⁵N isotopes, allowing for confirmation of successful labeling. rsc.orgthieme-connect.com
These analytical techniques are indispensable for characterizing ¹⁵N-labeled compounds, ensuring that they are suitable for their intended applications in mechanistic studies, metabolic tracking, or advanced imaging. a2bchem.comrsc.org
Advanced Spectroscopic Characterization of Sodium Azide 15n3 and Its Analogs
Infrared (IR) and Raman Spectroscopy
Analysis of Fermi Resonance and Conformational Effects in 15N-Azides
The vibrational spectra of azide (B81097) compounds, particularly in the characteristic asymmetric stretching region (ν_as(N₃)), are often complicated by phenomena such as Fermi resonance and the presence of multiple conformers. acs.orgthieme-connect.comnih.gov Fermi resonance is an accidental degeneracy where an overtone or combination band has nearly the same energy as a fundamental vibrational mode, leading to a splitting of the observed spectral bands and a complex line shape. acs.orgacs.org This complexity can hinder the precise analysis of protein structures and dynamics when using azides as infrared (IR) probes. thieme-connect.comnih.gov
Isotopic substitution, specifically the introduction of ¹⁵N atoms into the azide moiety, serves as a powerful tool to mitigate these effects. thieme-connect.comnih.gov By altering the mass of the nitrogen atoms, the vibrational frequencies of the fundamental modes are shifted, thereby changing the energy difference between the fundamental and the interacting overtone or combination bands. This shift can weaken or eliminate the accidental Fermi resonance, resulting in a cleaner, more interpretable spectrum. thieme-connect.comnih.govacs.org
For instance, the IR spectrum of unlabeled phenylazide (PhNNN) exhibits bands at 2095 and 2128 cm⁻¹, a complexity arising from Fermi resonance. acs.orgnih.gov Upon selective ¹⁵N labeling, the spectra change significantly. Ph¹⁵NNN shows a single peak at 2116 cm⁻¹, while the PhNN¹⁵N isotopomer displays a more complex pattern at 2068, 2085, and 2116 cm⁻¹. acs.orgnih.gov Similarly, for 3-azidopyridine (B1254633) (PyrNNN), the complex band observed between 2075–2150 cm⁻¹ simplifies upon isotopic substitution. The IR bands for Pyr¹⁵NNN, PyrNN¹⁵N, and PyrN¹⁵NN are observed at 2121, 2080, and 2067 cm⁻¹, respectively. nih.gov While the spectrum for PyrNN¹⁵N remains complex due to residual Fermi resonance, the α- and β-labeled versions show a single, distinct band. nih.gov
The use of ¹⁵N labeling helps to distinguish between spectral complexities caused by Fermi resonance and those arising from different conformers of the molecule in various local environments. thieme-connect.com By resolving the ambiguities in spectral assignments, ¹⁵N-labeled azides enable a more accurate analysis of molecular structure and the local electrostatic environment. acs.orgthieme-connect.com
| Compound/Isotopomer | IR Absorption Band (cm⁻¹) | Reference |
| Phenylazide (PhNNN) | 2095, 2128 | acs.orgnih.gov |
| Phenyl-α-¹⁵N-azide (Ph¹⁵NNN) | 2116 | acs.orgnih.gov |
| Phenyl-γ-¹⁵N-azide (PhNN¹⁵N) | 2068, 2085, 2116 | acs.orgnih.gov |
| 3-Azidopyridine (PyrNNN) | 2075–2150 (complex band) | nih.gov |
| 3-Azidopyridine-α-¹⁵N (Pyr¹⁵NNN) | 2121 | nih.gov |
| 3-Azidopyridine-γ-¹⁵N (PyrNN¹⁵N) | 2080 (complex) | nih.gov |
| 3-Azidopyridine-β-¹⁵N (PyrN¹⁵NN) | 2067 | nih.gov |
| Triflyl azide (TfNNN) | 2154 (shoulder at 2128) | nih.govacs.org |
| Triflyl-γ-¹⁵N-azide (TfNN¹⁵N) | 2126 (shoulder at 2155) | nih.govacs.org |
Time-Resolved Vibrational Spectroscopy for Dynamics Studies
Time-resolved vibrational spectroscopy, particularly femtosecond UV-pump/IR-probe techniques, is a crucial method for investigating the ultrafast dynamics of photoexcited azide compounds. rsc.orgacs.org This approach allows for the direct observation of transient species and photochemical processes on timescales ranging from femtoseconds to picoseconds. rsc.orgwhiterose.ac.uk When an azide molecule absorbs a UV photon, it is promoted to an electronically excited state. Time-resolved IR spectroscopy can then track the subsequent relaxation pathways, such as internal conversion, intersystem crossing, and chemical reactions like N₂ elimination to form nitrenes. rsc.orgacs.org
Studies on various azido (B1232118) complexes have elucidated these complex photochemical pathways. For example, in the photolysis of p-bromophenylsulfonyl azide (BsN₃), excitation at 267 nm populates the S₁ excited state. rsc.org The decay of this state, which occurs with a time constant of approximately 45 ps in CCl₄, is correlated with the bleaching of the ground state azide absorption at 2128 cm⁻¹ and the formation of singlet nitrene intermediates. rsc.org Similarly, investigations into diazido complexes of rhodium and iridium using picosecond time-resolved infrared (TRIR) spectroscopy have revealed lifetimes of excited states and the dynamics of vibrational cooling. whiterose.ac.uk For the rhodium complex [Rh(Cp*)(N₃)₂(PPh₃)], the decay of vibrationally "hot" states occurs within 4-6 ps, while the subsequent electronic relaxation back to the ground state happens on a timescale of 78-118 ps, depending on the solvent. whiterose.ac.uk
Isotopic labeling with ¹⁵N can further enhance these dynamic studies. The vibrational lifetime of the azide stretch is a key parameter, as it defines the time window for observing molecular dynamics. Typically, azide vibrational lifetimes are short, often less than 2 picoseconds. researchgate.net However, research has shown that these lifetimes can be significantly extended by attaching the azide to a heavy atom and by using ¹⁵N isotopes. researchgate.net This extended observation window, potentially up to 300 ps, allows for the tracking of slower dynamic processes in biomolecules and materials. researchgate.net
| Compound | Process | Solvent | Lifetime (τ) | Reference |
| p-Bromophenylsulfonyl azide (BsN₃) | Internal Conversion (S₁ → S₀) | CCl₄ | 45 ± 2 ps | rsc.org |
| [Rh(Cp)(N₃)₂(PPh₃)] | Vibrational Cooling | CH₂Cl₂ | 4 ± 1 ps | whiterose.ac.uk |
| [Rh(Cp)(N₃)₂(PPh₃)] | Vibrational Cooling | THF | 6 ± 1 ps | whiterose.ac.uk |
| [Rh(Cp)(N₃)₂(PPh₃)] | Ground State Recovery | Toluene | 78 ± 5 ps | whiterose.ac.uk |
| [Rh(Cp)(N₃)₂(PPh₃)] | Ground State Recovery | THF | 118 ± 15 ps | whiterose.ac.uk |
| trans-[Co(cyclam)(N₃)₂]⁺ | ¹LMCT State Decay | DMSO | ~2 ps | acs.org |
| trans-[Co(cyclam)(N₃)₂]⁺ | Primary Intersystem Crossing | DMSO | 6 ps | acs.org |
| trans-[Co(cyclam)(N₃)₂]⁺ | Intersystem Recrossing (³MC → ¹A₁g) | DMSO | 110 ps | acs.org |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Isotopic Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of isotopic labeling in molecules like Sodium Azide-¹⁵N₃ and its organic analogs. rsc.org Techniques such as time-of-flight (TOF) mass spectrometry provide high mass accuracy, typically within a few parts per million (ppm), which is essential for distinguishing between the desired ¹⁵N-labeled product and other potential species, including unlabeled precursors or partially labeled intermediates. rsc.orgspectralworks.com
The synthesis of isotopically labeled compounds often requires rigorous verification of the final product's composition. For example, in the synthesis of 2-(Azido-¹⁵N₃)acetic acid, HRMS (LC/ESI) was used to confirm the identity of the product. The calculated exact mass for the [M+H]⁺ ion of C₂H₄¹⁵N₃O₂ was 105.0336, and the experimentally found value was 105.0340, well within the acceptable tolerance for high-resolution instruments. rsc.org This level of precision allows for the confident assignment of the molecular formula and confirms the successful incorporation of all three ¹⁵N atoms.
Furthermore, HRMS can differentiate between isotopomers, which are molecules that have the same number of each isotopic atom but differ in their positions. For instance, in a study of singly labeled azidothymidine (AZT), two distinct hyperpolarized ¹⁵N NMR peaks were observed, corresponding to the 1-¹⁵N and 3-¹⁵N isotopomers synthesized from sodium azide-¹⁵N¹⁴N₂. rsc.org HRMS is critical in such cases to verify the mass of the isotopomeric mixture and support the spectroscopic findings. The ability to obtain accurate mass measurements ensures that the observed spectroscopic properties are correctly attributed to the synthesized ¹⁵N-labeled compound. rsc.orgzenodo.org
| Compound | Ion | Calculated m/z | Found m/z | Technique | Reference |
| 2-(Azido-¹⁵N₃)acetic acid | [M+H]⁺ | 105.0336 | 105.0340 | LC/ESI-TOF | rsc.org |
| 5′-O-(4-methoxybenzoyl)-3′-(azido-¹⁵N₃)-3′-deoxythymidine | [M+H]⁺ | 472.1558 | 472.1551 | LC/ESI-TOF | rsc.org |
| 3′-(Azido-¹⁵N₃)-3′-deoxythymidine-5′-O-(4-methoxybenzoyl)thymidine | [M+H]⁺ | 271.0951 | 271.0958 | LC/ESI-TOF | rsc.org |
Application in Multivariate Mass Isotopomer Distribution (MMID) Analysis
The data from high-resolution mass spectrometry of ¹⁵N-labeled compounds are foundational for advanced metabolic studies using Multivariate Mass Isotopomer Distribution (MMID) analysis. escholarship.org Stable isotope tracing is a powerful technique for mapping metabolic pathways, but most studies have historically focused on ¹³C-labeled tracers. escholarship.org By simultaneously using tracers labeled with different elements, such as ¹³C and ¹⁵N, researchers can gain a more comprehensive understanding of cellular metabolism, encompassing both carbon and nitrogen fluxes. escholarship.org
HRMS is capable of resolving and quantifying the complex isotopic patterns that arise from the incorporation of multiple heavy isotopes into a single metabolite. escholarship.org The resulting MMIDs provide a detailed snapshot of how different nutrient sources are utilized and transformed within the cell's metabolic network. escholarship.org For example, by feeding cells ¹³C-glucose and ¹⁵N-glutamine, the resulting MMIDs in amino acids and nucleotides can provide evidence for nitrogen-carrying reactions that would be invisible in a ¹³C-only experiment. escholarship.org
To interpret this complex data, computational frameworks like the Elementary Metabolite Unit (EMU) have been generalized to handle multiple elements. escholarship.org This allows for the systematic analysis of MMIDs to perform metabolic flux analysis that extends beyond central carbon metabolism. escholarship.org However, this approach presents challenges. As the number of isotopic labels increases, the complexity of the MMID grows significantly; a metabolite like serine (C₃H₇O₃N) has 192 possible isotopomers when considering ¹³C, ²H, ¹⁵N, and ¹⁸O. escholarship.org Furthermore, high mass resolution is critical to resolve potential isobaric interferences, such as distinguishing a ¹⁵N₂ mass isotopomer (+1.994 Da) from a ³⁴S₁ isotopomer (+1.996 Da). escholarship.org Despite these challenges, MMID analysis represents a significant expansion of the scope of metabolic flux analysis, enabling a more holistic view of cellular biochemistry. escholarship.orgnih.gov
Mechanistic Investigations Utilizing 15n Labeled Azides
Elucidation of Reaction Pathways through Isotopic Tracing
Isotopic tracing with ¹⁵N-labeled azides allows for the unambiguous mapping of atoms from reactants to products. This technique is particularly valuable in reactions where the three nitrogen atoms of the azide (B81097) group could potentially undergo rearrangement or participate in different bonding events.
In many reactions involving azides, the molecule undergoes significant structural changes, making it difficult to infer the mechanism solely from the final product structure. By selectively labeling one or more nitrogen atoms of the azide group with ¹⁵N, chemists can follow the labeled atom's position throughout the reaction sequence, providing direct evidence for the connectivity changes that occur.
A notable example is the investigation of the Winstein rearrangement in allylic azides. semanticscholar.orgnih.gov To confirm the proposed umn.eduumn.edu-sigmatropic mechanism, a study was conducted using an allylic azide with a ¹⁵N label at a specific nitrogen position. nih.gov In this experiment, ¹⁵N-labeled amine was converted to the corresponding azide via a diazo transfer reaction, which then spontaneously rearranged. nih.gov If the reaction proceeds through a concerted umn.eduumn.edu-sigmatropic shift, the label is expected to be at the terminal nitrogen of the rearranged cinnamyl azide. Subsequent chemical conversion and analysis by high-resolution mass spectrometry (HRMS) showed that the ¹⁵N label had been removed, which was consistent with the label being at the terminal position as predicted by the sigmatropic mechanism. semanticscholar.orgnih.gov This atom mapping provided direct and compelling evidence against alternative ionic mechanisms under the studied conditions.
Isotopic labeling is a definitive method for distinguishing between intramolecular (rearrangement within a single molecule) and intermolecular (reaction between two or more molecules) pathways. Crossover experiments, where a mixture of a ¹⁵N-labeled reactant and an unlabeled reactant is subjected to reaction conditions, are often employed. If the reaction is purely intramolecular, the ¹⁵N label will remain within the molecules derived from the labeled starting material. Conversely, if an intermolecular pathway is operative, the label will be scrambled across all product molecules.
The isomerization of N-adamantylated azolo-azines provides a clear example of an intermolecular mechanism elucidated by ¹⁵N labeling. beilstein-journals.org In a key experiment, the isomerization of an unlabeled N-adamantylated derivative was carried out in the presence of a ¹⁵N₂-labeled heterocyclic base. beilstein-journals.org The analysis of the resulting product mixture showed an equilibration of the isotope composition across all relevant products. beilstein-journals.org This demonstrated that the rearrangement is reversible and proceeds through the formation of a free adamantyl cation and the heterocyclic base, confirming an intermolecular process. beilstein-journals.org
Another relevant case is the Dimroth rearrangement, a common isomerization in nitrogen heterocycles. rsc.org Studies on ¹⁵N-labeled aminotetrazoles have shown the formation of isotopomeric mixtures, which can be explained by such rearrangements, highlighting the utility of ¹⁵N labeling in tracking these complex intramolecular nitrogen migrations. rsc.org
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes upon isotopic substitution. By comparing the reaction rate of a substrate containing ¹⁴N with its ¹⁵N-labeled counterpart (k¹⁴/k¹⁵), valuable insights into the rate-limiting step and the structure of the transition state can be obtained. A significant KIE (a value different from 1) indicates that bonding to the nitrogen atom is changing during the rate-determining step of the reaction.
KIE studies are instrumental in identifying the slowest step in a multi-step reaction sequence. For instance, in the myoglobin-catalyzed oxidation of primary azides to aldehydes, a combination of isotopic labeling and KIE experiments was used to support the proposed mechanism. rsc.org While the primary KIE experiment in that study involved deuteration of the α-hydrogen to show that C-H bond cleavage is part of the rate-limiting step, ¹⁵N labeling is crucial for understanding the initial steps of azide activation. rsc.org
In a different system, the study of formate (B1220265) dehydrogenase (FDH) with uniform ¹⁵N labeling revealed surprising effects on enzyme kinetics. nsf.gov The experiments, which compared native, ¹³C-¹⁵N labeled, and ¹³C-¹⁵N-²H labeled enzymes, found that isotopic substitution perturbed more than just the mass, affecting the electrostatics and dynamics of the active site. nsf.gov Specifically, ¹⁵N labeling was found to have the largest effect, making the active site more heterogeneous. nsf.gov These findings underscore that KIEs in complex systems can reflect not only bond-breaking events but also changes in protein dynamics that influence the reaction rate.
Table 1: Isotopic Labeling Effects on Formate Dehydrogenase (FDH) Dynamics
| FDH Isotopologue | Effect on Active Site Dynamics | Implication |
|---|---|---|
| ¹⁵N labeled | Increased heterogeneity | Significant perturbation of electrostatics and dynamics nsf.gov |
| ¹³C labeled | Negligible effect | Minimal perturbation to structure and dynamics nsf.gov |
This table summarizes the observed effects of isotopic labeling on the active site dynamics of Formate Dehydrogenase as probed by 2D IR spectroscopy.
The magnitude of the KIE can provide detailed information about the geometry of the transition state. A primary KIE suggests that the bond to the isotope is being broken or formed in the transition state, while secondary KIEs arise from changes in the vibrational environment of the isotope, such as a change in hybridization.
In the context of the Winstein rearrangement, while direct ¹⁵N KIE data is not prominently reported in the provided literature, related mechanistic studies offer insights into the transition state. Investigations into substituent effects showed that secondary and tertiary azides rearrange faster than primary ones, and cis-alkenes rearrange slower than trans-alkenes. nih.gov These observations are consistent with a concerted mechanism involving a cyclic transition state with a slight buildup of positive charge. nih.gov A ¹⁵N KIE study on this system would be expected to yield a value greater than unity, reflecting the changes in bonding to the nitrogen atoms in the cyclic, six-membered transition state.
Rearrangement Reactions and Tautomeric Equilibria
¹⁵N labeling has been particularly decisive in studying rearrangement reactions and the position of tautomeric equilibria involving nitrogen-containing compounds.
The Winstein rearrangement of allylic azides is a classic example where ¹⁵N labeling was used to confirm the umn.eduumn.edu sigmatropic mechanism. semanticscholar.orgnih.gov As detailed in section 4.1.1, the specific placement of the ¹⁵N label in the product provided incontrovertible proof of the reaction pathway. nih.gov Similarly, an N¹⁵ tracer study of the Curtius rearrangement of 3,5-Dinitrobenzazide-N¹⁵ was one of the early applications of this technique to understand the migration of the organic group and the fate of the nitrogen atoms during the formation of the isocyanate intermediate. acs.org
Furthermore, ¹⁵N NMR spectroscopy is an exceptionally effective method for investigating azide-tetrazole tautomerism, a common equilibrium in many nitrogen-rich heterocyclic systems. wikipedia.orgresearchgate.net The chemical environment of a nitrogen atom is vastly different in an azide group compared to a tetrazole ring. This results in large, easily distinguishable differences in their ¹⁵N NMR chemical shifts. wikipedia.org By using ¹⁵N-labeled compounds, researchers can directly observe signals for both tautomers, allowing for the quantification of the equilibrium constant. researchgate.net Additionally, the analysis of ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants provides unambiguous information about the structure of the dominant tautomer and can be used to track the equilibrium under various conditions. rsc.orgwikipedia.org
Table 2: Application of ¹⁵N Labeling in Studying Azide-Tetrazole Tautomerism
| NMR Parameter | Utility in Tautomerism Studies | Reference |
|---|---|---|
| ¹⁵N Chemical Shifts | Distinguishes between azide and tetrazole forms due to large shift differences. | wikipedia.org |
| ¹H-¹⁵N Coupling Constants | Provides unambiguous structural information and helps identify the position of protons. | rsc.orgwikipedia.org |
| ¹³C-¹⁵N Coupling Constants | Confirms molecular connectivity and structure of different tautomers. | rsc.org |
This table outlines how different ¹⁵N NMR parameters are utilized to study the equilibrium between azide and tetrazole tautomers.
Azide-Tetrazole Equilibrium Studies using ¹⁵N NMR
The reversible valence tautomerization between an azido-substituted N-heterocycle and a fused tetrazole ring is a fundamental process in heterocyclic chemistry. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic properties of substituents. Utilizing selectively ¹⁵N-labeled compounds, researchers can employ ¹⁵N NMR spectroscopy to directly observe and quantify the species involved in this equilibrium.
The chemical shifts of the ¹⁵N nuclei within the azide and tetrazole structures are highly sensitive to their chemical environment. acs.orgacs.org This sensitivity allows for the clear differentiation between the azide (A) form and the tetrazole (T and T') isomers in solution. acs.orgacs.orgnih.gov For instance, in studies of tetrazolo[1,5-b] acs.orgnih.govrsc.orgtriazines and tetrazolo[1,5-a]pyrimidines, the incorporation of ¹⁵N labels enabled the direct observation of these different forms in solvents like DMSO and TFA. acs.orgacs.org
A powerful aspect of using ¹⁵N-labeled compounds is the ability to measure ¹⁵N-¹⁵N coupling constants (JNN). acs.orgacs.org These coupling constants provide unambiguous information about the connectivity of the nitrogen atoms, which is crucial for determining the fusion type of the tetrazole ring in its isomers (T and T'). acs.orgacs.org The combination of ¹⁵N chemical shifts and JNN coupling constants offers a robust diagnostic tool for the structural determination of all species in the equilibrium. acs.orgacs.orgnih.gov Even long-range ¹H-¹⁵N coupling constants can be measured and used to distinguish between isomers, as the azide forms are typically characterized by the absence of such detectable couplings. nih.govpsu.edu This analytical approach has been described as the most simple and efficient method for studying the azide-tetrazole equilibrium in solution. acs.orgacs.orgnih.gov
Research has demonstrated that in different solvents, the equilibrium can be shifted significantly. For example, in pure trifluoroacetic acid (TFA), certain azido-1,2,4-triazines were observed to undergo almost complete rearrangement to the open-chain azide isomer, with only a minor presence of the tetrazole form. psu.edu The ¹⁵N chemical shift of the terminal nitrogen in the azido (B1232118) group provided a clear indicator of the predominant species. psu.edu
Table 1: Representative ¹⁵N NMR Data for Azide-Tetrazole Equilibrium Studies
| Compound Class | Solvent | Isomer | Key ¹⁵N NMR Observation | Reference |
| Tetrazolo[1,5-b] acs.orgnih.govrsc.orgtriazines | DMSO / TFA | Azide (A) & Tetrazole (T, T') | Distinct ¹⁵N chemical shifts and JNN couplings for each isomer. | acs.orgacs.org |
| Tetrazolo[1,5-a]pyrimidines | DMSO / TFA | Azide (A) & Tetrazole (T, T') | ¹⁵N chemical shifts are very sensitive to ring-opening. | acs.orgacs.org |
| Azido-1,2,4-triazine | TFA | Azide (A) | Predominance of the azide form, characterized by a ¹⁵N signal around -130.9 ppm. | psu.edu |
| Azidopyrimidine | DMSO / TFA | Azide (A) & Tetrazole (T, T') | Azide isomers show no detectable JHN coupling, unlike tetrazole isomers. | nih.govpsu.edu |
| This table is for illustrative purposes and synthesizes findings from the cited research. |
Investigating Nitrogen Scrambling Processes
Nitrogen scrambling, the interchange of nitrogen atoms within a molecule or during a reaction, is a mechanistic puzzle that can be effectively solved using ¹⁵N labeling. By introducing an azide with a specific ¹⁵N isotopic pattern, the fate of each nitrogen atom can be traced, revealing the pathways of their rearrangement.
One notable example is the reaction of p-toluenesulfonyl azide with azide ion. acs.org When using potassium azide-α,β-¹⁵N₂, an unexpected scrambling process was observed in dichloromethane (B109758), leading to the formation of p-toluenesulfonyl azide-2-¹⁵N. acs.org This finding was consistent with the formation of a p-toluenesulfonylhexazene intermediate, which could then decompose to facilitate the scrambling of the nitrogen atoms. acs.org
In a different system, the reaction of ¹⁵N-enriched hydrazine (B178648) with an excess of nitrous acid, which is known to produce hydrazoic acid, also showed evidence of nitrogen scrambling. rsc.org The isotopic distribution in the dinitrogen and dinitrogen monoxide products was not consistent with a simple, direct reaction pathway. rsc.org The observed scrambling led to the proposal of a cyclic azide species as an intermediate, which would allow for the rearrangement of the nitrogen atoms before the final products are formed. rsc.org
Furthermore, studies on the diazo-transfer reaction using a γ-¹⁵N-labeled o-nitrobenzenesulfonyl azide (o-NsN₂¹⁵N) revealed that the reaction with primary amines produced a mixture of β- and γ-¹⁵N-labeled azides, rather than the expected single β-¹⁵N-labeled product. researchgate.net This indicated a scrambling mechanism was at play during the diazo-transfer process. researchgate.net Similarly, the formation of isotope-scrambled ¹⁵N-labeled diazocyclopentadiene from the reaction of p-toluenesulfonyl azide-3-¹⁵N with cyclopentadiene (B3395910) was attributed to the scrambling of the starting labeled azide, facilitated by one of the reaction products. researchgate.net
These examples highlight the power of using ¹⁵N-labeled azides to uncover complex reaction mechanisms involving the rearrangement of nitrogen atoms, providing evidence for transient and unexpected intermediates.
Table 2: Examples of ¹⁵N-Labeling in Nitrogen Scrambling Investigations
| Reactants | Labeled Compound | Observation | Proposed Mechanism | Reference |
| p-Toluenesulfonyl azide + Azide ion | Potassium azide-α,β-¹⁵N₂ | Formation of p-toluenesulfonyl azide-2-¹⁵N. | Intermediate p-toluenesulfonylhexazene formation and decomposition. | acs.org |
| Hydrazine + Nitrous acid | ¹⁵N-enriched hydrazine | Scrambled isotopic distribution in N₂ and N₂O products. | Formation of a cyclic azide intermediate. | rsc.org |
| o-Nitrobenzenesulfonyl azide + Primary amines | o-NsN₂¹⁵N | Mixture of β- and γ-¹⁵N-labeled azide products. | Scrambling during the diazo-transfer reaction. | researchgate.net |
| p-Toluenesulfonyl azide + Cyclopentadiene | p-Toluenesulfonyl azide-3-¹⁵N | Formation of isotope-scrambled ¹⁵N-labeled diazocyclopentadiene. | Scrambling of the starting labeled azide catalyzed by a reaction product. | researchgate.net |
| This table is for illustrative purposes and synthesizes findings from the cited research. |
Applications of Sodium Azide 15n3 in Chemical Research and Beyond
Molecular Probes for Advanced Spectroscopic and Imaging Techniques
The incorporation of the 15N3-azide group into molecules of interest allows for highly sensitive and specific detection using advanced spectroscopic and imaging methods. This is largely due to the unique nuclear and vibrational properties of the isotopically labeled nitrogen atoms.
15N-Azides as Infrared Vibrational Probes for Biomolecular Studies
The azide (B81097) moiety (–N3) serves as an effective infrared (IR) vibrational probe for investigating the structure and dynamics of biomolecules. acs.org Its asymmetric stretching vibration gives rise to a strong and narrow absorption band in a spectral region around 2100 cm⁻¹, which is often referred to as the "cell-silent window" because it is largely free from interference from the vibrational absorptions of cellular components like proteins and water. nih.govescholarship.org This allows for clear and unambiguous detection of the azide probe within complex biological systems.
The use of 15N isotopic labeling, as in Sodium Azide-15N3, further refines the utility of this probe. Isotopic substitution can help to weaken or shift Fermi resonances, which are couplings between fundamental and overtone or combination bands that can complicate IR spectra. acs.org This leads to a cleaner and more easily interpretable spectrum, enabling a more accurate analysis of the probe's local environment. acs.org The vibrational frequency of the azide stretch is highly sensitive to its immediate surroundings, including local electric fields and hydrogen-bonding interactions, providing valuable insights into the local environment within a protein or other biomolecule. acs.orgchemrxiv.org Researchers have utilized azido-labeled amino acids and other biomolecules to study protein conformation, dynamics, and the electric fields within enzyme active sites. acs.orgnih.gov
Hyperpolarized 15N Magnetic Resonance Imaging (HP-MRI) Agents
Hyperpolarized Magnetic Resonance Imaging (HP-MRI) is a technique that dramatically enhances the sensitivity of MRI by increasing the nuclear spin polarization of imaging agents by several orders of magnitude over thermal equilibrium levels. nsf.gov this compound is a key precursor for creating a novel class of hyperpolarized molecular tags for HP-MRI. nsf.gov The 15N nucleus is particularly well-suited for hyperpolarization due to its long spin-lattice relaxation times (T1), which allows the hyperpolarized state to be maintained for a longer duration, providing a wider window for imaging. nih.govrsc.org
The (15N)3-azide group is advantageous because it lacks directly attached protons, which reduces dipole-dipole relaxation and contributes to its long-lived hyperpolarization. nih.gov Furthermore, the three distinct nitrogen atoms in the (15N)3-azide group each have a unique chemical shift in the 15N-NMR spectrum, offering multiple signals for detection. nih.gov
A critical factor for the success of HP-MRI is the spin-lattice relaxation time (T1) of the hyperpolarized nucleus, as this dictates the time available for injection, distribution, and imaging before the enhanced signal decays. nsf.gov Molecules containing the (15N)3-azide group have demonstrated remarkably long T1 lifetimes. For instance, (15N)3-azide-containing molecules have exhibited hyperpolarization lifetimes of up to 9.8 minutes at a magnetic field of 1 Tesla. rsc.orgduke.edu
The terminal nitrogen atom (¹⁵Nγ) of the azide typically shows the longest T1 lifetime due to reduced dipole-dipole interactions, as it has no neighboring protons. nih.gov These extended lifetimes significantly broaden the potential applications of HP-MRI, allowing for the observation of slower biological processes that are inaccessible with shorter-lived probes. nih.gov
| Compound | T1 at ¹⁵Nα (min) | T1 at ¹⁵Nβ (min) | T1 at ¹⁵Nγ (min) |
|---|---|---|---|
| (¹⁵N)₃-azidoethylcholine | 2.5 | 2.5 | 3.3 |
| (¹⁵N)₃-glucose derivative | 8.1 | 8.1 | 9.8 |
| (¹⁵N)₃-AZT (Azidothymidine) | 2.5 | 2.5 | 5.3 |
This table presents a selection of reported T1 values for different nitrogen positions within the (15N)3-azide tag attached to various biologically relevant molecules, as measured at a magnetic field of 1 Tesla. The data is compiled from research findings. nih.govrsc.org
Dissolution Dynamic Nuclear Polarization (d-DNP) is a leading method for generating hyperpolarized agents for in vivo studies. nih.gov In d-DNP, a sample containing the molecule of interest, a polarizing agent (stable radical), and a glassing solvent is cooled to very low temperatures (around 1-2 K) and irradiated with microwaves. nih.gov This process transfers the high polarization of the electron spins of the radical to the nuclear spins of the target molecule. nih.gov The hyperpolarized solid sample is then rapidly dissolved in a hot solvent to create an injectable solution.
This technique has been successfully applied to (15N)3-azide-tagged molecules, achieving signal enhancements of up to six orders of magnitude. nsf.govnih.gov Researchers have demonstrated that d-DNP can effectively hyperpolarize a variety of (15N)3-azide-labeled compounds, including derivatives of choline (B1196258), glucose, amino acids, and drugs, in aqueous solutions suitable for biomedical applications. nih.govrsc.org The resulting high polarization levels, up to 11.6%, combined with the long T1 lifetimes, establish (15N)3-azide as a powerful platform for developing novel HP-MRI agents. nsf.govrsc.org
| Compound | Signal Enhancement (ε) | Polarization Level (%) |
|---|---|---|
| (¹⁵N)₃-azidoethylcholine | >336,000-fold | Not specified |
| General (¹⁵N)₃-azido compounds | 80,000 - 336,000 | Up to 11.6 |
This table summarizes the significant signal enhancements and polarization levels achieved for (15N)3-azide-tagged molecules using the dissolution Dynamic Nuclear Polarization (d-DNP) technique. The data is based on reported experimental results. nih.govrsc.orgrsc.org
Synthetic Chemistry Applications
Beyond its use in spectroscopy and imaging, the azide group is a cornerstone of "click chemistry," a concept that describes reactions that are modular, high-yielding, and generate minimal byproducts. wikipedia.org this compound serves as a source for introducing the isotopically labeled azide functionality into molecules for subsequent use in these powerful ligation reactions.
Click Chemistry Methodologies (e.g., CuAAC, SPAAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the most prominent example of a click reaction. organic-chemistry.org This transformation has two widely used variations: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. organic-chemistry.orgwikipedia.org The catalyst dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The reaction is highly efficient and can be performed in aqueous conditions, making it suitable for bioconjugation applications, such as labeling proteins and nucleic acids. nih.govresearchgate.net The use of this compound allows for the synthesis of 15N-labeled triazole products, which can then be tracked or studied using 15N NMR spectroscopy.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC was developed. rsc.org This methodology utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst. magtech.com.cn The driving force for the reaction is the relief of ring strain in the cyclooctyne. magtech.com.cn SPAAC is a bioorthogonal reaction, meaning it can proceed within a biological environment without interfering with native biochemical processes. This has made it an invaluable tool for labeling and imaging molecules in living cells and organisms. lumiprobe.com Incorporating a 15N3-azide into a biomolecule allows for its subsequent ligation to a cyclooctyne-modified probe via SPAAC for various applications.
Precursors for Heterocycle Synthesis (e.g., Triazoles, Tetrazoles)
Sodium azide (NaN₃) is a valuable and cost-effective source of nitrogen for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net The azide anion's strong nucleophilicity makes it a key reagent in constructing these ring systems. researchgate.net Specifically, this compound allows for the introduction of a labeled nitrogen atom into these structures, facilitating mechanistic studies and the analysis of the resulting compounds.
One of the most prominent applications is in the synthesis of 1,2,3-triazoles, often through "click chemistry," a set of powerful, reliable, and selective reactions. lumiprobe.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, where an azide reacts with a terminal alkyne to form a 1,4-disubstituted triazole. researchgate.net The use of this compound in this reaction yields ¹⁵N-labeled triazoles, which are invaluable for tracking their metabolic fate or for advanced spectroscopic analysis.
Similarly, this compound is employed in the synthesis of tetrazoles, another important class of five-membered nitrogen heterocycles. These compounds can be synthesized from amines, triethyl orthoformate, and sodium azide. researchgate.net The incorporation of ¹⁵N from this compound into the tetrazole ring provides a handle for researchers to probe the structure and reactivity of these molecules.
The synthesis of these ¹⁵N-labeled heterocycles is crucial for a variety of research areas, including drug discovery and materials science, where understanding the behavior of these compounds at a molecular level is paramount. rsc.org
Diazo-Transfer Reagents in Organic Transformations
Diazo compounds are highly versatile reagents in synthetic organic chemistry, known for their ability to form carbenes and participate in a range of transformations. Diazo-transfer reactions, which involve the transfer of a diazo group from a reagent to a substrate, are a key method for preparing diazo compounds. e-tarjome.com
¹⁵N-labeled diazo-transfer reagents can be synthesized to introduce isotopically labeled diazo groups into organic molecules. While direct synthesis of site-specifically ¹⁵N-labeled aliphatic azides through methods like nitrosation has been challenging, the use of a γ-¹⁵N-labeled diazo-transfer reagent, such as TfNN¹⁵N, allows for the preparation of β-¹⁵N-labeled aliphatic and aromatic azides. acs.orgnih.gov The development of such reagents is significant as it provides a route to site-specifically labeled azides which are valuable probes for infrared spectroscopy. acs.org
The reactivity of diazo compounds is extensive, including cyclopropanation of alkenes, C-H insertion reactions, and participation in click chemistry. mdpi.com The ability to introduce a ¹⁵N label into the diazo group via a labeled diazo-transfer reagent opens up possibilities for detailed mechanistic studies of these important organic transformations. For instance, tracking the ¹⁵N label can elucidate the fate of the nitrogen atoms during carbene formation and subsequent reactions.
Nitrogen Transfer Reagents in Organometallic Chemistry
In organometallic chemistry, the study of complexes containing metal-nitrogen bonds is a significant area of research. ¹⁵N NMR spectroscopy is a powerful tool for characterizing these complexes, and the use of ¹⁵N-labeled ligands is often essential for obtaining high-quality data. researchgate.net The synthesis of ¹⁵N-labeled organometallic complexes can be challenging due to the limited availability of suitable ¹⁵N-labeled precursors. researchgate.net
This compound can serve as a source of ¹⁵N for the synthesis of nitrogen-containing ligands. These labeled ligands can then be used to form organometallic complexes. The incorporation of the ¹⁵N isotope allows for detailed NMR studies to probe the electronic structure and bonding within these complexes. uea.ac.uk This information is crucial for understanding the reactivity of organometallic catalysts and for the rational design of new catalytic systems. For example, ¹⁵N-labeled heterocycles, synthesized using this compound, can act as ligands for various transition metals, enabling the study of metal-ligand interactions through ¹⁵N NMR.
Isotopic Tracing in Biological and Environmental Systems (Non-Clinical)
The stable isotope ¹⁵N is an invaluable tracer for studying the nitrogen cycle in various biological and environmental systems. wikipedia.org By introducing a compound enriched with ¹⁵N, such as this compound, into a system, scientists can follow the movement and transformation of nitrogen. wikipedia.org This technique, known as ¹⁵N tracing, allows for the precise quantification of reaction rates and the elucidation of complex nitrogen transformation pathways. wikipedia.org
Tracing Nitrogen Metabolism in Cellular Systems
¹⁵N-labeled compounds are powerful tools for investigating nitrogen metabolism in cellular systems. alfa-chemistry.com By providing cells with a substrate containing ¹⁵N, researchers can track the incorporation of the isotope into various biomolecules, such as amino acids, nucleotides, and proteins. nih.govfrontiersin.org This allows for the mapping of metabolic pathways and the study of their dynamics. alfa-chemistry.com
For example, cyanobacteria grown in media containing ¹⁵N-labeled nitrate (B79036) will incorporate the heavy isotope into all of their nitrogen-containing secondary metabolites. nih.gov Comparative metabolomics of ¹⁵N-labeled and unlabeled cell extracts can then be used to identify these metabolites and link them to their biosynthetic gene clusters. nih.gov This approach has been instrumental in the discovery of new natural products. nih.gov
The use of this compound as a precursor for synthesizing ¹⁵N-labeled metabolic probes enables detailed investigations into the flow of nitrogen within cells, providing insights into fundamental biological processes. alfa-chemistry.com
Investigating Nitrogen Cycling in Biogeochemical Processes
The nitrogen cycle is a complex network of biogeochemical processes that govern the transformation of nitrogen in the environment. nih.gov ¹⁵N tracing is a fundamental technique for unraveling these intricate pathways. wikipedia.org By introducing a ¹⁵N-labeled tracer, researchers can distinguish and quantify specific nitrogen transformations that occur simultaneously, such as nitrification, denitrification, and nitrogen fixation. wikipedia.orgnih.gov
In wetland ecosystems, for instance, the isotope pairing technique (IPT) utilizes the introduction of ¹⁵NO₃⁻ to measure rates of denitrification, the process by which nitrate is converted to nitrogen gas. researchgate.net Similarly, in terrestrial ecosystems, ¹⁵N tracers help to understand the fate of nitrogen from various sources, including atmospheric deposition and agricultural inputs. nih.gov The foliar δ¹⁵N values of plants can serve as integrators of soil nitrogen cycling, reflecting the isotopic signature of the nitrogen sources they utilize. nih.gov
The application of ¹⁵N-enriched tracers allows for the quantification of nitrogen cycling rates, providing crucial data for understanding ecosystem function and the impact of human activities on the nitrogen cycle. researchgate.net
Agro-chemical Fate and Environmental Transport Studies
Understanding the fate and transport of nitrogen-based agrochemicals, such as fertilizers, is essential for optimizing their use and minimizing their environmental impact. researchgate.net ¹⁵N-labeled fertilizers are widely used in agricultural research to track the uptake of nitrogen by crops, its distribution within the plant, and its movement in the soil and water. alfa-chemistry.comnih.gov
By applying a fertilizer labeled with ¹⁵N, researchers can directly measure the amount of nitrogen taken up by the plant from that specific fertilizer application. researchgate.net This information is critical for determining fertilizer use efficiency and for developing sustainable agricultural practices. researchgate.net Furthermore, ¹⁵N tracing can be used to study the environmental fate of fertilizer nitrogen, including processes such as leaching into groundwater and emissions of nitrogenous gases to the atmosphere. researchgate.net
The insights gained from these studies are vital for developing strategies to improve crop yields while protecting environmental quality. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key applications of this compound.
| Application Area | Specific Use | Significance |
|---|---|---|
| Heterocycle Synthesis | Precursor for ¹⁵N-labeled triazoles and tetrazoles | Facilitates mechanistic studies and advanced spectroscopic analysis of these important heterocyclic compounds. |
| Diazo-Transfer Reactions | Source for synthesizing ¹⁵N-labeled diazo-transfer reagents | Enables the preparation of site-specifically ¹⁵N-labeled diazo compounds for detailed mechanistic investigations of organic transformations. |
| Organometallic Chemistry | Precursor for ¹⁵N-labeled ligands | Allows for in-depth NMR studies of metal-ligand bonding and reactivity in organometallic complexes. |
| Application Area | Specific Use | Significance |
|---|---|---|
| Cellular Nitrogen Metabolism | Tracer to follow nitrogen pathways in cells | Elucidates metabolic networks and aids in the discovery of new natural products. |
| Biogeochemical Nitrogen Cycling | Tracer to quantify nitrogen transformation rates in ecosystems | Provides a deeper understanding of the complex processes governing the global nitrogen cycle. |
| Agro-chemical Fate and Transport | Tracer to track the fate of nitrogen-based fertilizers | Helps optimize fertilizer use efficiency and minimize environmental pollution from agricultural sources. |
Material Science and Polymer Chemistry
The isotopic labeling of chemical compounds provides an invaluable tool for elucidating reaction mechanisms and characterizing complex materials. This compound, with its fully labeled azide moiety, serves as a powerful precursor for introducing a traceable functional group into a wide array of materials. In material science and polymer chemistry, this capability is particularly advantageous for developing functionalized surfaces and novel polymer networks, enabling precise analysis and a deeper understanding of the underlying chemical transformations.
The introduction of azide groups onto surfaces is a cornerstone of modern material science, paving the way for subsequent modifications via highly efficient and specific reactions, notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or "click chemistry". rsc.org By employing this compound as the azidating agent, researchers can create surfaces tagged with a stable isotope, which can be unambiguously tracked and characterized using nitrogen-15 (B135050) (¹⁵N) sensitive analytical techniques.
A significant application of this methodology is the functionalization of nanomaterials like graphene oxide (GO). In one study, GO was functionalized using ¹⁵N-labeled sodium azide to introduce azide groups onto its surface. The mild reaction conditions preserved the thermally unstable oxygen-containing groups on the GO, while successfully grafting the azide functionality. The definitive proof of this covalent modification was obtained through ¹⁵N solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy. nih.gov
The use of an isotopically labeled azide, such as Na¹⁵N¹⁴N₂, results in two distinct signals in the ¹⁵N SSNMR spectrum, corresponding to the two possible bonding configurations where the ¹⁵N isotope is either directly attached to the GO surface (C-¹⁵N-¹⁴N-¹⁴N) or is at the terminal position of the azide group (C-¹⁴N-¹⁴N-¹⁵N). nih.gov The observation and analysis of these signals provide direct evidence of the azide's covalent attachment and its orientation, a level of detail difficult to achieve with non-labeled compounds. nih.gov
The research findings from the functionalization of graphene oxide with ¹⁵N-labeled sodium azide are summarized in the table below.
| Parameter | Description | Finding | Reference |
| Substrate | Graphene Oxide (GO) | The layered carbon nanomaterial served as the base for functionalization. | nih.gov |
| Reagent | ¹⁵N-labeled Sodium Azide (Na¹⁵N¹⁴N₂) | Used to introduce the azide functionality onto the GO surface. | nih.gov |
| Reaction | Nucleophilic Substitution | The azide anion substitutes organosulfate groups present on the GO surface. | nih.gov |
| Primary Characterization | ¹⁵N Solid-State NMR | This technique provided direct evidence of covalent azide functionalization. | nih.gov |
| ¹⁵N NMR Signal 1 | Chemical Shift: 224 ppm | Consistent with the calculated shift (226 ppm) for the nitrogen atom in the end-on configuration (C-N-N-¹⁵N ). | nih.gov |
| ¹⁵N NMR Signal 2 | Chemical Shift: 91 ppm | Consistent with the calculated shift (107 ppm) for the nitrogen atom directly bonded to the sp³ carbon of GO (C-¹⁵N -N-N). | nih.gov |
| Conclusion | Successful Functionalization | The SSNMR data confirmed the controlled functionalization of GO with azide groups without forming other nitrogen-containing impurities. | nih.gov |
This table details the successful surface functionalization of graphene oxide using ¹⁵N-labeled sodium azide, confirmed by ¹⁵N solid-state NMR.
This ability to precisely track the azide group is critical for optimizing reaction conditions and quantifying the density of functional sites on a surface. Once the ¹⁵N-azide functionalized surface is prepared, it can be used as a platform for attaching a wide range of molecules, from polymers to biomolecules, enabling the creation of advanced materials for sensors, composites, and biomedical devices. rsc.org
In polymer chemistry, this compound is instrumental in the synthesis of photo-crosslinkable polymers. The azide group is a latent photoreactive moiety; upon exposure to ultraviolet (UV) light, it expels a molecule of nitrogen (N₂) and generates a highly reactive nitrene intermediate. mdpi.comrsc.orgnih.gov This nitrene can then undergo a variety of reactions, such as C-H insertion or addition to double bonds, effectively creating covalent cross-links between polymer chains. mdpi.comnih.gov This process transforms a soluble polymer into a stable, insoluble network, significantly altering its mechanical and chemical properties. researchgate.netrsc.org
The incorporation of ¹⁵N-labeled azide groups, derived from this compound, allows researchers to meticulously study the photo-crosslinking mechanism. Techniques like FT-IR and ¹⁵N NMR spectroscopy can be employed to monitor the disappearance of the characteristic azide signal and the emergence of new signals corresponding to the cross-linked structures. rsc.orgacs.org This provides quantitative data on the efficiency and kinetics of the crosslinking reaction. rsc.org
For example, studies on acrylic copolymers functionalized with perfluorophenylazide groups demonstrate a clear relationship between the azide content and the properties of the resulting polymer network after UV irradiation. As the molar content of the azide increases, the degree of cross-linking intensifies, leading to a higher gel fraction (the insoluble portion of the polymer) and a lower average molecular weight between cross-links (Mc), which signifies a denser network. nih.gov
The following table presents research findings on the effect of azide concentration on the properties of photo-crosslinked acrylic polymer films.
| Polymer Sample ID | Azide Content (mol %) | UV Exposure | Gel Fraction (wt %) | Mc (kg mol⁻¹) |
| AZ-0.3 | 0.3 | Yes | 32 | 156 |
| AZ-17 | 17.0 | Yes | 75 | 53 |
This table illustrates how increasing the azide content in an acrylic copolymer leads to a more densely cross-linked network upon UV irradiation, as shown by the higher gel fraction and lower molecular weight between cross-links (Mc). Data sourced from a study on poly(PFBA-co-BA) copolymers. nih.gov
Furthermore, the rate of azide conversion can be precisely controlled by the UV irradiation time. In a study on azide-functional microspheres, the extent of azide group conversion was tracked using FT-IR spectroscopy, elemental analysis, and DSC. It was found that 50% of the azide groups reacted within the first 3 minutes of UV exposure, and near-complete conversion was achieved after 60 minutes. rsc.org Using a ¹⁵N-labeled azide in such an experiment would enable researchers to corroborate these findings with greater precision through ¹⁵N NMR, offering a more direct probe of the nitrogen atom's changing chemical environment. acs.orgnih.gov This controlled, partial cross-linking allows for the creation of materials where residual, unreacted ¹⁵N-azide groups remain available for subsequent chemical modifications, such as "click" reactions, creating multifunctional materials with tailored properties. rsc.org
Computational and Theoretical Studies of 15n Azide Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are a powerful tool for elucidating the electronic structure and bonding in azide (B81097) systems. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to study various metal azide complexes, including those of zirconium and hafnium. nih.gov These calculations provide valuable information on the geometries and bonding characteristics of species like [M(N3)4], [M(N3)5]-, and [M(N3)6]2- (where M = Ti, Zr, Hf). nih.gov The results of these computational studies often complement experimental data from techniques like X-ray crystallography and vibrational spectroscopy, offering a more complete picture of the molecular structure. nih.govuom.ac.mu
For instance, computational studies have been instrumental in understanding the decomposition pathways of organic azides. uom.ac.mu Electronic structure calculations help to propose mechanisms for the formation and decomposition of reaction products. uom.ac.mu Furthermore, in the context of materials science, DFT calculations are used to investigate the decomposition of potential high-energy density materials containing the azide group. uom.ac.mu
The electronic structure of the azide ligand itself is of significant interest. Studies combining femtosecond infrared spectroscopy with quantum-chemical calculations have provided evidence for the formation of an azide diradical ligand in certain transition-metal complexes upon photoexcitation. nih.gov These calculations are crucial for understanding the reaction mechanism, such as the near barrierless adiabatic dissociation that leads to the formation of a metal nitrene. nih.gov
Prediction and Validation of 15N NMR Parameters
Computational methods are extensively used to predict and validate 15N Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (δ15N) and spin-spin coupling constants. researchgate.netznaturforsch.com Calculations performed at levels of theory like B3LYP/6-311+G(d,p) have shown reasonably good agreement with experimental data for a variety of azide compounds. researchgate.netznaturforsch.com This agreement is often sufficient for assignment purposes, even for challenging molecules. znaturforsch.com
These theoretical predictions are valuable for several reasons. They can aid in the interpretation of complex experimental spectra and help to confirm the identity of newly synthesized compounds. researchgate.net For example, calculated 15N NMR parameters have been used to distinguish between different potential products of a reaction, such as the N-methylated versus O-methylated cation formed from the reaction of [CH3]+ with nitrous oxide. researchgate.net The calculations can also reveal information that is difficult to determine experimentally, such as the signs of spin-spin coupling constants. znaturforsch.com
Table 1: Comparison of Experimental and Calculated 15N NMR Chemical Shifts (δ15N) for Representative Azides
| Compound | Experimental δ15N (ppm) | Calculated δ15N (ppm) |
| HN3 | -319.8, -132.5, -174.5 | -328.6, -138.7, -201.6 |
| MeN3 | -327.9, -133.5, -182.2 | -330.1, -137.5, -190.5 |
| PhN3 | -302.3, -129.0, -145.7 | -305.8, -131.9, -153.2 |
| Me3SiN3 | -345.5, -144.3, -243.3 | -350.1, -148.9, -251.7 |
Note: The calculated values were obtained using the B3LYP/6-311+G(d,p) level of theory. Experimental and calculated data are referenced to MeNO2. Data sourced from Wrackmeyer, B. (2011). researchgate.netznaturforsch.com
Theoretical Modeling of Isotopic Effects on Reaction Energetics
The substitution of 14N with 15N in the azide group can have a measurable effect on reaction energetics, a phenomenon known as the kinetic isotope effect (KIE). Theoretical modeling plays a crucial role in understanding and quantifying these effects. For instance, in the thermal production of NOx from N2, the breaking of the N≡N triple bond is a key step. Due to the difference in zero-point energies between 14N14N and 15N14N, the dissociation of 14N14N is favored, leading to a depletion of 15N in the resulting NOx. purdue.edu
Theoretical calculations using harmonic oscillator approximations can be used to estimate the δ15N values of thermally produced NOx. purdue.edu Similarly, theoretical studies have predicted the fractionation factors for 15N substitution in the equilibrium between NO and NO2. purdue.educopernicus.org These calculations, often employing the Bigeleisen-Mayer equation, provide insights into the isotopic fractionation that occurs during key atmospheric reactions. purdue.edu While there can be discrepancies between different theoretical and experimental values, ongoing research aims to refine these models to achieve better agreement. copernicus.org
Isotopic substitution can also influence the vibrational spectra of azides, which can be probed both experimentally and theoretically. Isotopic substitution can weaken Fermi resonances, which complicate infrared (IR) spectra, allowing for more accurate spectral analysis. acs.org
Molecular Dynamics Simulations for Vibrational Lifetime Analysis
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamics of molecules, including the vibrational lifetimes of specific functional groups. For the azide ion in solution, MD simulations can be used to model the time-dependent fluctuations of its vibrational frequencies, a phenomenon known as spectral diffusion. researchgate.net By combining classical MD simulations with quantum mechanics/molecular mechanics (QM/MM) methods, researchers can calculate the azide's anharmonic asymmetric stretch frequency at each time step of the simulation. researchgate.net
This frequency trajectory can then be used to calculate various spectroscopic observables, such as the absorption lineshape and three-pulse vibrational echo intensity, which can be directly compared with experimental results. researchgate.net Ab initio MD simulations of aqueous azide solutions have been used to analyze hydrogen bond dynamics, residence dynamics, and spectral diffusion. chemrxiv.org These simulations reveal that the hydrogen bond dynamics in the vicinity of the azide ion are faster than in the bulk solvent. chemrxiv.org
Furthermore, MD simulations have been instrumental in understanding how to extend the vibrational lifetime of azide reporters. By studying various triphenyl azides and their 15N3 isotopomers, it has been shown that attaching the azide to a heavy atom and using heavy 15N isotopes can significantly increase the vibrational lifetime. nih.gov This extended lifetime allows for the observation of dynamic processes over longer timescales using techniques like 2D-IR spectroscopy. nih.gov
Table 2: Vibrational Lifetimes of Triphenyl Group 14 Azides and their 15N3 Isotopomers
| Compound | Major Component Lifetime (ps) | Minor Component Lifetime (ps) |
| Ph3CN3 | 1.7 | 52 |
| Ph3C15N3 | 2.1 | 320 |
| Ph3SiN3 | 2.5 | 70 |
| Ph3Si15N3 | 3.1 | 100 |
| Ph3SnN3 | 6.8 | 150 |
| Ph3Sn15N3 | 7.1 | 200 |
Note: Lifetimes were measured by pump-probe IR spectroscopy. Data sourced from Tucker, M. J., et al. (2018). nih.gov
Future Directions and Emerging Research Frontiers for Sodium Azide 15n3
Development of Novel Synthesis Routes for Site-Specific Labeling
The ability to introduce a ¹⁵N-labeled azide (B81097) group into a specific position within a molecule is critical for its use as a precise probe. While traditional methods exist, they often result in mixtures of isotopomers or are limited in scope. acs.orgresearchgate.netresearchgate.net Current research is heavily focused on developing novel, efficient, and highly selective synthesis routes.
A significant challenge has been the site-specific synthesis of ¹⁵N-labeled aliphatic azides, as methods like nitrosation are generally effective only for aromatic precursors. acs.orgresearchgate.net To address this, researchers have developed innovative diazo-transfer reagents. One such advancement is the creation of γ-¹⁵N-labeled trifluoromethanesulfonyl azide (TfNN¹⁵N). researchgate.netresearchgate.netacs.org This reagent, synthesized from in-situ generated TfNHNH₂ and Na¹⁵NO₂, facilitates the preparation of β-¹⁵N-labeled aliphatic and aromatic azides, offering a solution to the site-specificity problem in aliphatic systems. researchgate.netacs.org
Another key area of development is cost-efficiency. The traditional precursor, Na¹⁵N₃, can be expensive. Recent studies have demonstrated the synthesis of ¹⁵N-labeled diazo-transfer reagents, such as 2-azido-1,3-dimethylimidazolinium salts, using the more affordable Na¹⁵NO₂. nih.govacs.org This method involves the nitrosation of a hydrazine (B178648) precursor, yielding a 1:1 mixture of α- and γ-¹⁵N-labeled azides. nih.govacs.org While it produces an isotopomeric mixture, the subsequent reaction with primary amines yields a valuable 1:1 mixture of unlabeled and β-¹⁵N-labeled azides, representing a cost-effective pathway for generating these important probes. nih.govacs.org
Furthermore, new mechanistic approaches are being explored for labeling complex heterocyclic structures. For instance, a method based on the Addition of Nucleophile, Ring Opening, Ring Closing (ANRORC) mechanism has been developed to exchange a nitrogen atom in an azine ring with a ¹⁵N atom from a custom reagent, ¹⁵N-2,4,6-trimethoxybenzylamine. chemistryviews.org This technique has been successfully applied to a variety of pyridines and isoquinolines, achieving high yields and significant ¹⁵N enrichment. chemistryviews.org
These advancements in synthetic methodology are crucial for expanding the accessibility and application of site-specifically labeled molecules for detailed mechanistic and structural studies.
| Synthesis Method | Precursor(s) | Product(s) | Key Advantage |
| Diazo-transfer | Primary amines, γ-¹⁵N-labeled trifluoromethanesulfonyl azide (TfNN¹⁵N) | β-¹⁵N-labeled aliphatic and aromatic azides | Site-specific labeling of aliphatic compounds. researchgate.netresearchgate.net |
| Nitrosation | 1,3-dimethylimidazolinium-2-yl hydrazine, Na¹⁵NO₂ | 1:1 mixture of α- and γ-¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salts | Cost-effective synthesis using Na¹⁵NO₂ instead of Na¹⁵NNN. nih.govacs.org |
| ANRORC Mechanism | Azines, ¹⁵N-2,4,6-trimethoxybenzylamine | ¹⁵N-labeled azines | High ¹⁵N enrichment for heterocyclic compounds. chemistryviews.org |
Integration of ¹⁵N-Azides in Multimodal Imaging Probes
The azide group is small, bioorthogonal, and stable, making it an excellent tag for biological studies. nih.gov When labeled with ¹⁵N, particularly as the (¹⁵N)₃-azide group, it becomes a powerful tool for multimodal imaging, enabling analysis through different spectroscopic and imaging techniques.
One of the most promising frontiers is in hyperpolarized Magnetic Resonance Imaging (MRI). The (¹⁵N)₃-azide group, lacking directly attached protons, can sustain long-lived hyperpolarization states. nih.gov Studies have shown that (¹⁵N)₃-azide-tagged biomolecules, including choline (B1196258) and glucose derivatives, exhibit remarkably long hyperpolarization lifetimes (up to 9.8 minutes) and high polarization levels in water. nih.gov This allows for enhanced detection sensitivity of up to six orders of magnitude, making it possible to track metabolic processes in real-time with unprecedented detail. nih.gov Each of the three nitrogen atoms in the (¹⁵N)₃-azide group provides a distinct chemical shift in the ¹⁵N-NMR spectrum, offering multiple channels for detection from a single tag. nih.gov
In parallel, ¹⁵N-labeled azides serve as sensitive probes in vibrational spectroscopy. researchgate.netacs.org The azide functional group has a strong infrared (IR) absorption in a spectral region (the "transparent window") that is free from interference from most biological molecules. researchgate.net However, the interpretation of these IR spectra can be complicated by a phenomenon known as Fermi resonance. acs.orgresearchgate.net Isotopic substitution with ¹⁵N alters the vibrational frequencies, which weakens the Fermi resonance effect and simplifies the spectra. researchgate.netresearchgate.net This allows for a more accurate analysis of a protein's local environment, including electrostatics, hydrogen bonding, and solvation dynamics. acs.orgnih.gov
The bioorthogonal nature of the azide group also allows it to act as a chemical handle for attaching other imaging agents. Through "click chemistry," such as the strain-promoted azide-alkyne cycloaddition (SPAAC), ¹⁵N-azide-labeled biomolecules can be conjugated to probes for other imaging modalities, including fluorophores for fluorescence microscopy or radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comthermofisher.com This integration creates multimodal probes that can be used to correlate data from different imaging techniques, providing a more complete picture of biological processes.
Advancements in High-Throughput Screening using Isotopic Tags
High-throughput screening (HTS) methods are essential for drug discovery and systems biology. The incorporation of ¹⁵N-azide tags into biomolecules is enabling significant advancements in HTS, particularly in the field of quantitative proteomics.
A powerful strategy involves combining the bioorthogonal reactivity of the azide group with the quantitative power of isotopic labeling. thermofisher.comcaltech.edu In a typical workflow, cells are cultured with a metabolic precursor containing an azide group, such as an azido-amino acid, which is incorporated into newly synthesized proteins. thermofisher.comcaltech.edu These azide-tagged proteins can then be selectively fished out from complex cellular lysates. caltech.edu This is achieved by using a resin functionalized with an alkyne, which reacts specifically with the azide-tagged proteins via click chemistry. caltech.edu
The ¹⁵N label within the azide tag provides a means for accurate quantification using mass spectrometry. This approach is analogous to the well-established Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, where cells are grown in media containing either "light" (e.g., ¹⁴N) or "heavy" (e.g., ¹⁵N) amino acids. thermofisher.comcaltech.edu By comparing the mass spectrometry signal intensities of the ¹⁵N-labeled peptides from a test sample against a ¹⁴N-labeled control, researchers can precisely quantify changes in protein synthesis or modification across different experimental conditions. The use of ¹⁵N-azide offers a dual function: an enrichment handle for isolating specific proteins and an isotopic tag for their subsequent quantification. caltech.edu This integrated approach enhances the sensitivity and accuracy of proteomic screens, allowing for the identification of proteins that are synthesized or post-translationally modified in response to specific stimuli.
Exploration of New Catalytic Reactions Involving ¹⁵N-Azides
Sodium Azide-15N3 is not only a precursor for labeling existing molecules but also a key reactant in the exploration of new catalytic transformations. The unique reactivity of the azide group is being harnessed to develop novel methods for constructing complex, nitrogen-containing molecules, with the ¹⁵N label providing an invaluable tool for mechanistic studies.
A major area of research is the use of azides as radical acceptors in cascade reactions to build nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals. rsc.org In these reactions, a radical is generated elsewhere in the molecule, which then attacks the azide, leading to the release of dinitrogen (N₂) gas and the formation of a new carbon-nitrogen bond in a cyclization event. rsc.org By using ¹⁵N-labeled azides, chemists can trace the path of the labeled nitrogen atom, elucidating complex reaction mechanisms and optimizing conditions for the synthesis of valuable heterocyclic products like indoles and quinolines. rsc.org
Transition-metal catalysis represents another fertile ground for new reactions involving ¹⁵N-azides. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click reaction," is a prime example where ¹⁵N-azides can be used to produce ¹⁵N-labeled 1,2,3-triazoles, which are themselves important bioactive compounds. mdpi.comnih.gov Beyond this, researchers are exploring other transition-metal-catalyzed reactions, such as those involving rhodium, to achieve novel transformations like C-H amination. nih.gov Using ¹⁵N-azide in these exploratory reactions helps to confirm the reaction pathways and the structure of the resulting nitrogen-containing products.
The development of these new catalytic methods using ¹⁵N-azides is a virtuous cycle: it not only expands the toolbox of synthetic organic chemistry but also provides new ways to synthesize ¹⁵N-labeled compounds that can then be used as probes in biology and medicine. nih.gov
Q & A
Q. How is Sodium Azide-15N3 synthesized for isotopic labeling in metabolic studies?
this compound is synthesized by oxidizing (15N)2-hydrazine monohydrate with 15N-labeled isoamyl nitrite. This reaction generates the isotopically pure azide group (15N3), which is then stabilized as the sodium salt. The process ensures >95% isotopic enrichment, critical for tracing metabolic pathways without altering molecular bioactivity .
Q. What validated methods ensure accurate quantification of this compound purity in experimental solutions?
The USP-recommended assay involves dissolving 100 mg of this compound in water, adjusting pH to 7.0, and titrating with 0.1 N perchloric acid and sodium nitrite. Rapid back-titration with 0.1 N NaOH determines azide content via the formula:
where and are normality/volume of acid and base, respectively. Purity must exceed 98.5% for research-grade material .
Q. How is this compound integrated into drug metabolism studies to track pathways?
The 15N3 label enables precise detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, in pharmacokinetic studies, azide-tagged drugs (e.g., azidothymidine) are administered, and 15N3 enrichment in metabolites is quantified to map biotransformation routes. This avoids interference from endogenous nitrogen sources .
Advanced Research Questions
Q. How does this compound improve sensitivity in hyperpolarized MRI probes for metabolic imaging?
The 15N3 tag extends spin-lattice relaxation times (T1) by reducing quadrupolar relaxation. For instance, hyperpolarized 15N3-labeled choline shows a 5-fold T1 increase compared to non-labeled analogs, enabling real-time tracking of phospholipid metabolism in cancer models. Strategic placement of the tag (e.g., terminal azides) minimizes steric hindrance to bioactivity .
Q. How can researchers resolve contradictory data in this compound-based metabolic flux analyses?
Contradictions often arise from isotopic dilution or competing pathways. Mitigation strategies include:
- Isotopic Dilution Control : Spiking experiments with unlabeled azide to quantify background interference.
- Pathway-Specific Inhibitors : Using enzyme inhibitors (e.g., cytochrome P450 blockers) to isolate dominant metabolic routes.
- Multi-Omics Cross-Validation : Correlating 15N3-MS data with transcriptomic/proteomic profiles to confirm pathway activity .
Q. What experimental design frameworks balance safety protocols with the reactive properties of this compound?
Key considerations:
- Risk Assessment : Pre-experiment evaluation per ISO 31000, prioritizing fume hood use and avoiding metal contact (to prevent explosive metal azides).
- Protocol Optimization : Substituting this compound with stable precursors (e.g., tetrazoles) in aqueous phases to minimize HN3 volatility.
- Emergency Preparedness : Accessible neutralizing agents (e.g., sodium bicarbonate) and functional eyewash stations within 10 seconds of the workspace .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
